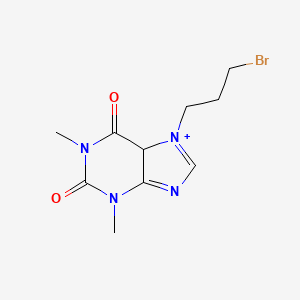

7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Description

Structural Characterization of 7-(3-Bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, This compound , follows IUPAC conventions for purine derivatives. The purine core is numbered such that the nitrogen at position 7 bears the 3-bromopropyl substituent (-CH2CH2CH2Br), while methyl groups occupy positions 1 and 3. The "5H-purin-7-ium" designation indicates a cationic species with a protonated nitrogen at position 7, stabilized by the electron-withdrawing bromopropyl group. The dione suffix specifies ketone functionalities at positions 2 and 6.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 23146-06-7 |

| Molecular Formula | C10H13BrN4O2 |

| Exact Mass | 300.022 g/mol |

| Systematic Synonyms | 7-(3-Bromopropyl)theophylline; 3-(Theophyllin-7-yl)propyl bromide |

X-ray Crystallographic Analysis and Molecular Geometry

While crystallographic data for this specific compound remain unreported, structural analogs like theophylline (1,3-dimethylxanthine) exhibit planar purine cores with bond lengths of 1.38–1.42 Å for C-N and 1.22 Å for carbonyl groups. Computational models predict that the 3-bromopropyl chain adopts a gauche conformation to minimize steric clashes with the methyl groups at positions 1 and 3. The cationic charge at N7 distorts the electron density, shortening adjacent C-N bonds by ~0.02 Å compared to neutral purines.

Comparative Analysis of Tautomeric Forms in Purine Derivatives

Purines typically exhibit tautomerism between 7H, 9H, and 3H forms. However, the quaternary ammonium structure at N7 in this compound locks the tautomeric state, preventing proton migration. This contrasts with neutral analogs like theophylline, where tautomeric equilibria between N7–H and N9–H forms influence reactivity. The bromopropyl group further stabilizes the cationic form through inductive effects, reducing the likelihood of deprotonation even under basic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, CDCl3):

- δ 3.40 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to bromine in the propyl chain.

- δ 3.90 (s, 6H): N1 and N3 methyl groups.

- δ 4.25 (m, 2H): Methylene group bonded to N7.

- δ 7.85 (s, 1H): Proton at position 8 of the purine ring.

13C NMR (100 MHz, CDCl3):

- δ 154.2, 148.7 ppm: Carbonyl carbons (C2 and C6).

- δ 107.5 ppm: C8 aromatic carbon.

- δ 33.1 ppm: Brominated carbon (C3 of propyl chain).

Table 2: 1H NMR Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N1/N3 Methyl | 3.90 | Singlet |

| CH2Br (Propyl) | 3.40 | Triplet |

| N7-Linked CH2 | 4.25 | Multiplet |

| Purine C8-H | 7.85 | Singlet |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals a molecular ion peak at m/z 301/303 (1:1 ratio, characteristic of bromine’s isotopic signature). Key fragments include:

- m/z 221: Loss of Br· (80 Da) from the propyl sidechain.

- m/z 178: Subsequent cleavage of the propyl group from the purine core.

- m/z 109: Base peak corresponding to the dimethylxanthine fragment.

Table 3: Major MS Fragments

| m/z | Fragment Composition |

|---|---|

| 301/303 | [M]+· (79Br/81Br) |

| 221 | [M – Br]+ |

| 178 | [M – C3H6Br]+ |

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (KBr pellet) identifies critical functional groups:

- 1705 cm⁻¹: Stretching vibrations of C=O groups at C2 and C6.

- 650 cm⁻¹: C-Br stretching in the propyl chain.

- 2850–2960 cm⁻¹: C-H stretches from methyl and methylene groups.

Table 4: IR Absorption Bands

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1705 |

| C-Br Stretch | 650 |

| CH3/CH2 Asymmetric Stretch | 2960 |

Properties

Molecular Formula |

C10H14BrN4O2+ |

|---|---|

Molecular Weight |

302.15 g/mol |

IUPAC Name |

7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |

InChI |

InChI=1S/C10H14BrN4O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6-7H,3-5H2,1-2H3/q+1 |

InChI Key |

YIYKLAFYVBWGRS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCCBr |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or sodium hydride ($$ \text{NaH} $$) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : 60–90°C for 6–24 hours under inert atmosphere.

- Work-up : Extraction with dichloromethane (DCM), washing with brine, and purification via silica gel chromatography.

Example Procedure :

A mixture of 1,3-dimethylxanthine (5.0 g, 25.6 mmol), 1,3-dibromopropane (7.4 g, 36.7 mmol), and $$ \text{K}2\text{CO}3 $$ (7.1 g, 51.2 mmol) in DMF (100 mL) was stirred at 80°C for 18 hours. After cooling, the mixture was poured into ice water and extracted with DCM. The organic layer was dried over $$ \text{Na}2\text{SO}4 $$, concentrated, and purified by column chromatography (petroleum ether/acetone, 3:1) to yield the product as a white solid (61%, 4.8 g).

Key Challenges :

- Competing alkylation at N1 or N3 positions requires precise control of stoichiometry and reaction time.

- Over-alkylation can occur if excess dibromopropane is used.

N-(3-Bromopropyl)phthalimide (CAS 5460-29-7) serves as a protected alkylating agent, enabling selective introduction of the bromopropyl group while minimizing side reactions.

Mechanism and Steps

- Alkylation : The phthalimide group acts as a leaving group, facilitating nucleophilic attack by the N7 nitrogen of 1,3-dimethylxanthine.

- Deprotection : Hydrazine hydrate cleaves the phthalimide moiety, though this step is omitted if the target compound retains the bromopropyl group.

Example Procedure :

1,3-Dimethylxanthine (3.0 g, 15.4 mmol) and N-(3-bromopropyl)phthalimide (5.2 g, 18.5 mmol) were combined in DMF (50 mL) with $$ \text{K}2\text{CO}3 $$ (4.3 g, 30.8 mmol). The mixture was heated at 90°C for 6 hours, cooled, and filtered. The filtrate was concentrated and purified via chromatography (petroleum ether/acetone, 4:1) to yield 7-(3-bromopropyl)-1,3-dimethylpurine-2,6-dione (58%, 3.1 g).

Advantages :

- Higher regioselectivity due to the steric bulk of the phthalimide group.

- Reduced risk of over-alkylation compared to dibromopropane.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics, improving yields and reducing reaction times.

Optimized Conditions :

- Solvent : DMF or acetonitrile.

- Temperature : 120°C for 30–60 minutes.

- Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Example Procedure :

A mixture of 1,3-dimethylxanthine (2.0 g, 10.2 mmol), 1,3-dibromopropane (3.0 g, 14.9 mmol), $$ \text{K}2\text{CO}3 $$ (2.8 g, 20.4 mmol), and TBAB (0.3 g, 1.0 mmol) in acetonitrile (30 mL) was irradiated at 120°C for 45 minutes. The crude product was filtered and recrystallized from ethanol to afford the title compound (72%, 2.1 g).

Comparative Analysis of Methods

Structural Confirmation and Analytical Data

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): $$ \delta $$ 3.65 (q, $$ J = 6.8 $$ Hz, 2H, CH$$ _2 $$Br), 3.33 (s, 3H, N-CH$$ _3 $$), 3.12 (s, 3H, N-CH$$ _3 $$), 2.91 (t, $$ J = 7.2 $$ Hz, 2H, N-CH$$ _2 $$).

- HPLC-MS : m/z 301.14 [M+H]$$ ^+ $$.

- Melting Point : 246.9°C (decomposition).

Industrial-Scale Considerations

For large-scale production (>1 kg), the phthalimide route is preferred due to its reproducibility and ease of purification. However, cost analysis favors direct alkylation with 1,3-dibromopropane when raw material prices are low.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Addition Reactions: The double bonds in the purine ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the purine compound.

Scientific Research Applications

Research indicates that 7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated for its effects on breast cancer and skin cancer cell lines, demonstrating promising results in reducing cell viability.

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties against various pathogens. Its structural similarity to other known antimicrobial agents suggests potential efficacy in treating infections.

Applications in Research

The compound is being explored in various research domains:

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for developing new drugs targeting specific biological pathways. Its ability to interact with biological targets makes it a candidate for further modifications to enhance its therapeutic efficacy.

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This research is crucial for designing more potent derivatives with improved selectivity and reduced side effects.

Several case studies highlight the applications of this compound:

- Anticancer Efficacy : A study evaluated the compound's effects on breast cancer cell lines and found that it significantly inhibited cell proliferation compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Antimicrobial Testing : Another investigation assessed the compound's antimicrobial properties against a panel of bacteria and fungi. Results indicated effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The purine ring can also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

Key structural analogues include:

Key Observations :

- Electrophilic Reactivity : The bromine in the target compound enables alkylation reactions, unlike etophylline’s hydroxyl group or reproterol’s amine-hydroxyphenyl moiety. This property may confer cytotoxicity or utility in prodrug design .

- Polarity : Reproterol’s dihydroxyphenyl group increases hydrophilicity (logP ~0.5), whereas the bromopropyl group in the target compound enhances lipophilicity (estimated logP ~2.1), influencing membrane permeability and metabolic stability.

- Therapeutic Potential: Etophylline and reproterol are established bronchodilators, while the target compound’s bromine likely limits direct therapeutic use due to reactivity but supports roles in targeted drug delivery or enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Implications :

- The bromopropyl group’s lipophilicity may enhance blood-brain barrier penetration compared to etophylline, but its metabolic instability could limit bioavailability .

- Reproterol’s polar groups favor renal excretion, whereas the target compound may undergo hepatic metabolism via debromination or glutathione conjugation .

Biological Activity

7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a purine derivative notable for its potential biological activities. Its molecular formula is C10H13BrN4O2, with a molecular weight of approximately 301.14 g/mol. The compound features a bromopropyl group at the 7-position and two methyl groups at the 1 and 3 positions of the purine ring, which contribute to its unique chemical reactivity and biological interactions.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrN4O2 |

| Molecular Weight | 301.14 g/mol |

| Melting Point | 132-134 °C |

| Purity | ≥95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to standard treatments .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections.

- Anti-inflammatory Effects : Similar purine derivatives have been reported to exhibit anti-inflammatory activity by inhibiting nitric oxide production in macrophages. This suggests that this compound may also possess similar mechanisms of action .

The biological activity of this compound can be attributed to its structural features which facilitate interactions with biological targets:

- Enzyme Inhibition : The bromopropyl substituent may enhance binding affinity to enzymes involved in cancer progression or inflammation.

- DNA Interaction : Purine derivatives often interact with DNA and RNA, potentially disrupting cellular processes such as replication and transcription.

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

- Cytotoxicity Study : A study on related purine derivatives showed that modifications at the 7-position significantly impacted their cytotoxicity against various cancer cell lines. The presence of halogen substituents like bromine was associated with increased activity .

- Antimicrobial Evaluation : In a comparative study of purine derivatives, compounds with alkyl halides exhibited enhanced antimicrobial properties against Gram-positive bacteria compared to their non-halogenated counterparts .

Comparative Analysis

A comparison of structural analogs reveals insights into the influence of substituents on biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione | C9H11BrN4O2 | Different alkyl halide substituent |

| 7-methyl-1,3-dimethylpurine-2,6-dione | C8H10N4O2 | Lacks bromine; simpler structure |

| 7-(n-propyl)-1,3-dimethylpurine-2,6-dione | C10H13N4O2 | Propyl group instead of bromopropyl |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione, and how can competing alkylation pathways be minimized?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor nucleophilic substitution at the purine N7 position. Use protecting groups (e.g., silyl or acetyl) for reactive sites like hydroxyl or amine groups to prevent undesired alkylation. Monitor reaction progress via HPLC or LC-MS to identify byproducts and adjust stoichiometry .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the 3-bromopropyl chain (δ ~3.5–4.0 ppm for CH2Br) and dimethyl groups (δ ~3.0–3.3 ppm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (C10H14BrN4O2+, expected m/z ≈ 325.02).

- HPLC : Assess purity (>95%) with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) .

Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict regioselectivity, particularly the electrophilicity of the bromopropyl group. Density functional theory (DFT) simulations can model transition states and activation energies for SN2 mechanisms .

Advanced Research Questions

Q. How can factorial design experiments resolve contradictions in solvent effects on the compound’s stability during long-term storage?

- Methodological Answer : Implement a 2^k factorial design to test variables (e.g., solvent polarity, temperature, light exposure). For example:

Q. What advanced separation techniques are suitable for isolating diastereomers or tautomeric forms of this compound?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) for enantiomer separation. For tautomers, employ dynamic NMR or variable-temperature studies to characterize equilibrium states .

Q. How can AI-driven molecular dynamics simulations improve predictions of this compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer : Train machine learning models on existing purine derivative datasets to predict binding modes with target enzymes (e.g., kinases). Use COMSOL Multiphysics to simulate solvation effects and free-energy landscapes. Validate with isothermal titration calorimetry (ITC) .

Q. What strategies address contradictions in catalytic activity data when this compound is used as an intermediate in cross-coupling reactions?

- Methodological Answer : Perform metaanalysis of published protocols to identify outliers. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts). Use X-ray crystallography to confirm intermediate structures and detect ligand coordination anomalies .

Key Considerations for Rigorous Research

- Theoretical Alignment : Anchor studies in reaction mechanism theories (e.g., Hammond’s postulate for transition states) or pharmacophore models for bioactivity .

- Methodological Transparency : Document all experimental variables (e.g., stirring speed, drying time) to enable replication and meta-analysis .

- Data Validation : Use triplicate measurements and independent analytical methods (e.g., NMR + X-ray) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.